Spiro[3.3]heptane-3-carboxylic acid

Bioisosterism Hedgehog pathway Medicinal chemistry

Spiro[3.3]heptane-3-carboxylic acid (CAS 1314960-17-2) is a compact, sp³-rich spirocyclic carboxylic acid building block composed of two cyclobutane rings fused at a single quaternary carbon. This saturated, three-dimensional scaffold is utilized in medicinal chemistry as a conformationally rigid bioisostere for substituted benzene rings , offering a potential avenue for generating patentable analogs with improved physicochemical profiles.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 1314960-17-2
Cat. No. B3097673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.3]heptane-3-carboxylic acid
CAS1314960-17-2
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCC2C(=O)O
InChIInChI=1S/C8H12O2/c9-7(10)6-2-5-8(6)3-1-4-8/h6H,1-5H2,(H,9,10)
InChIKeyBUHUUMJSTDLONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[3.3]heptane-3-carboxylic acid (CAS 1314960-17-2) Technical Baseline for Scientific Procurement


Spiro[3.3]heptane-3-carboxylic acid (CAS 1314960-17-2) is a compact, sp³-rich spirocyclic carboxylic acid building block composed of two cyclobutane rings fused at a single quaternary carbon . This saturated, three-dimensional scaffold is utilized in medicinal chemistry as a conformationally rigid bioisostere for substituted benzene rings , offering a potential avenue for generating patentable analogs with improved physicochemical profiles .

Why Generic Spirocyclic or Planar Alternatives Cannot Replicate Spiro[3.3]heptane-3-carboxylic Acid's Conformational and Property Profile


Spiro[3.3]heptane-3-carboxylic acid occupies a distinct region of chemical space compared to its planar, aromatic counterpart (benzene) and even other saturated bioisosteres like bicyclo[1.1.1]pentane (BCP). While generic substitution with a phenyl ring introduces planarity and high lipophilicity, and other strained bicycles offer different exit vector geometries , the specific 3D topology of the spiro[3.3]heptane core provides a unique, non-coplanar arrangement of exit vectors and a distinct property profile that has been shown to enhance aqueous solubility and metabolic stability over cyclohexane analogs . Direct substitution with these alternatives will, therefore, result in a different spatial orientation of the carboxylic acid handle and altered ADME properties, which cannot be assumed to be interchangeable in a biological or material context.

Quantitative Evidence for Spiro[3.3]heptane-3-carboxylic acid: Differentiated Performance vs. Key Comparators


Bioisosteric Replacement of Benzene Rings in Sonidegib Analogs: Potency Retention and Property Shift

The incorporation of the spiro[3.3]heptane core into the anticancer drug Sonidegib, replacing the central meta-substituted benzene ring, yields patent-free analogs that retain significant, albeit reduced, inhibitory activity against the Hedgehog signaling pathway. The analogs exhibit IC50 values in the sub-micromolar range (0.24-0.48 µM) compared to the parent drug's IC50 of 1.5 nM . The spirocyclic analogs also demonstrate a range of microsomal metabolic stability, with half-lives measured between 11 and 47 minutes .

Bioisosterism Hedgehog pathway Medicinal chemistry

Comparative Physicochemical Property Shift vs. Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes, as a class, demonstrate superior physicochemical properties compared to their cyclohexane analogues. They generally exhibit higher aqueous solubility and show a trend toward increased metabolic stability .

ADME Physicochemical properties Drug-likeness

Impact on Lead-Like Chemical Space: Superiority of Monofluorinated Spiro[3.3]heptanes

A computational assessment using LLAMA software demonstrated that monofluorinated spiro[3.3]heptane-derived building blocks exhibit the highest propensity to populate lead-like chemical space compared to their non-fluorinated, difluorinated, and cyclohexane counterparts .

Chemical space Lead-likeness Fluorination

Distinct Exit Vector Geometry for Targeting Specific Protein Binding Sites

The spiro[3.3]heptane core provides a unique, non-coplanar arrangement of its exit vectors (substituent attachment points) that allows it to mimic the geometry of mono-, meta-, and para-substituted benzene rings . This is a key differentiation from other saturated bioisosteres, such as bicyclo[1.1.1]pentane (BCP), which is primarily a bioisostere for para-substituted benzenes .

Bioisostere Scaffold hopping 3D conformation

Compound Identification and Purity Assurance for Reproducible Research

Spiro[3.3]heptane-3-carboxylic acid (CAS 1314960-17-2) is commercially available with a standard purity of 95% and is accompanied by batch-specific quality control data, including NMR, HPLC, and GC spectra, ensuring its identity and purity for research use . This is standard practice for reliable procurement.

Quality control Analytical data Procurement

Recommended Application Scenarios for Spiro[3.3]heptane-3-carboxylic acid Based on Core Differentiation Evidence


Scaffold Hopping from Phenyl Rings in Medicinal Chemistry

Spiro[3.3]heptane-3-carboxylic acid is best utilized as a core scaffold in medicinal chemistry projects aiming to replace a mono-, meta-, or para-substituted phenyl ring in a lead compound . The carboxylic acid functional group provides a synthetic handle for further derivatization. This strategy is proven to generate patent-free analogs with retained biological activity, as demonstrated with the drug Sonidegib , while potentially improving physicochemical properties compared to the parent aromatic compound.

Building Block for Lead-like Compound Libraries

This compound serves as an excellent, rigid starting point for generating libraries of novel, sp³-rich, and lead-like molecules. Its 3D structure is known to impart favorable physicochemical properties to its derivatives, such as higher aqueous solubility and a trend towards higher metabolic stability compared to cyclohexane-based analogs . This is further supported by in silico findings that show derivatives of the spiro[3.3]heptane core populate lead-like chemical space effectively .

Conformational Restriction in Peptide and Peptidomimetic Design

The rigid spiro[3.3]heptane core can be employed to conformationally restrict flexible regions in peptides or peptidomimetics, thereby enhancing binding affinity and/or metabolic stability. Its defined exit vector geometry allows for precise spatial orientation of the carboxylic acid moiety and any other substituents, which is critical for optimizing interactions with a specific biological target.

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